1-(Cyclopentylmethyl)cyclopropan-1-amine
Description
1-(Cyclopentylmethyl)cyclopropan-1-amine is a cyclopropane derivative featuring a cyclopentylmethyl substituent attached to the cyclopropane ring. This compound is of interest in medicinal chemistry, particularly as a building block for enzyme inhibitors and receptor modulators.
Properties
Molecular Formula |
C9H17N |
|---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
1-(cyclopentylmethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H17N/c10-9(5-6-9)7-8-3-1-2-4-8/h8H,1-7,10H2 |
InChI Key |
GGCFNKRLQUQZDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC2(CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopentylmethyl)cyclopropan-1-amine typically involves the reaction of cyclopropanecarboxylic acid derivatives with cyclopentylmethylamine. One common method includes the use of cyclopropanecarboxylic acid chloride, which reacts with cyclopentylmethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
Industrial production of 1-(Cyclopentylmethyl)cyclopropan-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopentylmethyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding cyclopropanone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of cyclopropylmethylamine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents such as alkyl halides can introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
Oxidation: Cyclopropanone derivatives.
Reduction: Cyclopropylmethylamine derivatives.
Substitution: Various substituted cyclopropan-1-amines.
Scientific Research Applications
1-(Cyclopentylmethyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Cyclopentylmethyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The cyclopropane ring’s strained nature allows it to participate in unique chemical reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The table below compares 1-(Cyclopentylmethyl)cyclopropan-1-amine with structurally related cyclopropanamine derivatives:
Physicochemical Properties
- Lipophilicity : The cyclopentylmethyl substituent in the target compound likely increases logP compared to smaller alkyl or polar groups (e.g., methoxymethyl in ). Aryl-substituted analogs (e.g., 2-fluorophenyl in ) exhibit moderate lipophilicity balanced by halogen or aromatic π-systems .
- Solubility : Hydrochloride salts (e.g., 1-(2-fluorophenyl)cyclopropan-1-amine hydrochloride) demonstrate enhanced aqueous solubility compared to free amines due to ionic character .
- Stability : Fluorinated derivatives (e.g., 1-(difluoromethyl)cyclopropan-1-amine) show improved metabolic stability, a critical factor in drug design .
Challenges and Limitations
- Steric Hindrance : Bulky substituents (e.g., cyclopentylmethyl) may complicate synthetic steps, requiring optimized reaction conditions .
- Purification : Hydrochloride salts (e.g., ) often require chromatography or recrystallization, increasing production costs .
- Stability of Cyclopropane Ring : The strained cyclopropane ring can undergo undesired ring-opening under acidic or high-temperature conditions, necessitating careful handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
